molecular formula C11H7F3S B190021 3-[4-(Trifluoromethyl)phenyl]thiophene CAS No. 122159-58-4

3-[4-(Trifluoromethyl)phenyl]thiophene

Cat. No.: B190021
CAS No.: 122159-58-4
M. Wt: 228.24 g/mol
InChI Key: ODBMKCKBKQEWKI-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]thiophene is a high-purity synthetic building block of significant interest in advanced materials science and analytical chemistry. Its molecular structure, which combines an electron-rich thiophene ring with an electron-deficient trifluoromethyl-substituted phenyl group, makes it a valuable precursor for developing functional polymers and organic semiconductors. A primary application documented in recent research is its use as a monomer for the electrochemical fabrication of conductive polymer films on electrodes . These modified electrodes demonstrate high sensitivity and selectivity for the detection of synthetic stimulants, such as 2-aminoindane and cathinones, showing promise for use in forensic electroanalysis without the need for complex sample pre-treatment . Furthermore, thiophene derivatives bearing the -PhCF3 group are integral in the design of ambipolar organic semiconductors for next-generation electronic devices . These compounds can be utilized in light-emitting field-effect transistors (LEFETs), where they facilitate the simultaneous transport of electrons and holes, leading to current-injected light emission . The compound serves as a crucial synthetic intermediate in the preparation of more complex molecules for various research fields, including the development of potential therapeutics . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3S/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBMKCKBKQEWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924099
Record name 3-[4-(Trifluoromethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122159-58-4
Record name 3-[4-(Trifluoromethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Trifluoromethyl Phenyl Thiophene

Direct Synthesis Approaches to 3-[4-(Trifluoromethyl)phenyl]thiophene

Direct synthesis of the target compound primarily involves the formation of the pivotal carbon-carbon bond between the thiophene (B33073) ring and the trifluoromethyl-substituted phenyl ring. One of the most effective methods for this transformation is the direct C-H arylation of a thiophene substrate. This approach involves reacting an unfunctionalized thiophene with an aryl halide in the presence of a transition metal catalyst, typically based on palladium. unipd.it For the synthesis of this compound, this would entail the coupling of thiophene with a 4-(trifluoromethyl)phenyl halide. While powerful, controlling the regioselectivity to favor substitution at the C3 position of the thiophene ring can be a challenge, as the C2 and C5 positions are often more reactive. unipd.itmdpi.com Specific catalytic systems and directing groups are sometimes employed to achieve the desired C3-arylation. bohrium.comcolab.ws

Another prominent direct approach is the palladium-catalyzed cross-coupling of a pre-functionalized thiophene and a phenyl derivative, which is discussed in detail in the context of Suzuki-Miyaura coupling (Section 2.3.1).

Precursor Synthesis and Building Block Strategies

The most common strategies for synthesizing this compound rely on the coupling of two key building blocks. The synthesis of these precursors is a critical first step. The choice of precursors dictates the subsequent coupling strategy.

For palladium-catalyzed cross-coupling reactions, two main precursor pairs are utilized:

Thiophene-3-boronic acid and 1-bromo-4-(trifluoromethyl)benzene .

3-Bromothiophene (B43185) and 4-(trifluoromethyl)phenylboronic acid .

4-(Trifluoromethyl)phenylboronic acid is a widely used and commercially available reagent. chemicalbook.comnih.govottokemi.comsigmaaldrich.com Its synthesis is well-documented in chemical literature. organoborons.com

Thiophene-3-boronic acid is also commercially available but can be synthesized in the laboratory if needed. sigmaaldrich.comchemicalbook.com A common method involves the halogen-metal exchange of 3-bromothiophene with a Grignard reagent, followed by reaction with a borate (B1201080) ester and subsequent acidic hydrolysis. acs.org Noncryogenic protocols have been developed to improve the accessibility and safety of this process. acs.org

The table below summarizes the key precursors and their roles.

Precursor NameChemical FormulaRole in Synthesis
4-(Trifluoromethyl)phenylboronic acidC₇H₆BF₃O₂Boron source for Suzuki-Miyaura coupling
1-Bromo-4-(trifluoromethyl)benzeneC₇H₄BrF₃Halide source for Suzuki-Miyaura coupling
Thiophene-3-boronic acidC₄H₅BO₂SBoron source for Suzuki-Miyaura coupling
3-BromothiopheneC₄H₃BrSHalide source for Suzuki-Miyaura coupling

Advanced Carbon-Carbon Bond-Forming Techniques

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a highly effective method for constructing the C-C bond between the thiophene and phenyl rings in the target molecule. sigmaaldrich.com This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. researchgate.net The reaction offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions. organic-chemistry.org

For the synthesis of this compound, the reaction would proceed by coupling 3-thienylboronic acid with 1-bromo-4-(trifluoromethyl)benzene, or conversely, 4-(trifluoromethyl)phenylboronic acid with 3-bromothiophene. sigmaaldrich.comgoogle.com The choice between these pairs often depends on the commercial availability and cost of the starting materials.

A typical reaction setup involves a palladium catalyst, a base, and a suitable solvent. The selection of the palladium catalyst and associated ligands is crucial for the reaction's success. wikipedia.org

Typical Suzuki-Miyaura Reaction Conditions:

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), cataCXium® A Pd G3 ottokemi.com Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination)
Base K₂CO₃, Na₂CO₃, Cs₂CO₃ Activates the organoboron species

| Solvent | Toluene, Dioxane, Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction |

The versatility of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of numerous complex molecules, including various aryl-thiophenes for pharmaceuticals and materials science. unipd.itmdpi.com

Intramolecular Cyclization Pathways

Intramolecular cyclization offers a powerful alternative for constructing the thiophene ring itself from an acyclic precursor that already contains the 4-(trifluoromethyl)phenyl group. Metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur nucleophile is a key strategy in this area. organic-chemistry.org This approach involves designing a linear molecule that, upon reaction, folds and cyclizes to form the desired 3-arylthiophene structure.

For instance, a suitably substituted (Z)-2-en-4-yne-1-thiol derivative, where one of the substituents is the 4-(trifluoromethyl)phenyl group, can undergo a 5-exo-dig cyclization to form the thiophene ring. organic-chemistry.org The synthesis of such precursors can be complex but allows for precise control over the final substitution pattern.

Thiophene Ring Formation Methods (e.g., Gewald, Paal-Knorr)

Classic condensation reactions provide a foundational route to the thiophene nucleus, which can be adapted for the synthesis of this compound by using appropriately substituted starting materials.

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. organic-chemistry.orgorganic-chemistry.orgresearchgate.net To synthesize the target molecule via this method, one would require a 1,4-dicarbonyl precursor bearing the 4-(trifluoromethyl)phenyl group at the appropriate position, such as 1-[4-(trifluoromethyl)phenyl]-butane-1,4-dione . The synthesis of such dicarbonyl compounds can be challenging but has been addressed by various methods, including Stetter-type reactions and oxidative enolate coupling. acs.orgorganic-chemistry.org Once the substituted 1,4-dicarbonyl is obtained, its cyclization with a sulfur source yields the desired product. researchgate.netorganic-chemistry.org

The Gewald reaction is a multicomponent condensation that produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. mdpi.comresearchgate.net While the direct product is a 2-aminothiophene, this method could be part of a multi-step synthesis. For example, one could start with 4'-(trifluoromethyl)acetophenone , react it with a cyano ester and sulfur to form a substituted 2-aminothiophene, which would then require subsequent deamination and other functional group manipulations to arrive at the final target molecule.

Trifluoromethylation Strategies

This involves using a starting material that already contains the trifluoromethyl group. As discussed in Section 2.2, commercially available reagents like 4-(trifluoromethyl)phenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene are the cornerstones of this strategy. chemicalbook.comnih.gov These reagents are then used in cross-coupling reactions (Section 2.3.1) to construct the final molecule. This approach avoids potential issues with regioselectivity and harsh conditions often associated with direct trifluoromethylation of aromatic rings. The synthesis of these trifluoromethylated precursors themselves often starts from simpler materials like 4-(trifluoromethyl)aniline (B29031) or benzotrifluoride.

While methods for the direct, late-stage trifluoromethylation of arenes and heterocycles exist, often using hypervalent iodine reagents (e.g., Togni reagents) or other radical sources, their application to generate this compound specifically is not widely reported and would likely be less efficient than the building block strategy. organic-chemistry.org

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring. In the context of synthesizing this compound, this method would typically be applied to a 3-phenylthiophene (B186537) precursor. The thiophene ring is generally more reactive towards electrophiles than the phenyl ring. numberanalytics.com However, by controlling reaction conditions and using directing groups, selective trifluoromethylation of the phenyl ring can be achieved.

Key reagents for this transformation are hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. researchgate.netacs.org These reagents are now commercially available and have become prominent in synthetic chemistry. researchgate.net For instance, a pivalamido-directing group on the phenyl ring can direct trifluoromethylation to the ortho position under copper catalysis. acs.org While this specific substitution pattern is not the target molecule's, it illustrates the principle of directed electrophilic C-H trifluoromethylation. The reaction generally proceeds by the attack of the nucleophilic arene onto the electrophilic CF₃ source, often activated by a catalyst.

Table 1: Common Electrophilic Trifluoromethylating Reagents

Reagent Class Specific Example(s) Typical Use
Hypervalent Iodine Togni's Reagents Trifluoromethylation of arenes, heteroarenes, and β-ketoesters researchgate.netacs.orgacs.org
Sulfonium Salts Umemoto's Reagents Trifluoromethylation of a wide range of nucleophiles researchgate.netprinceton.edu

Radical Trifluoromethylation

Radical trifluoromethylation has emerged as a powerful tool for the direct C-H functionalization of arenes and heteroarenes, avoiding the need for pre-functionalized substrates. researchgate.net This approach is highly valuable for late-stage functionalization in drug discovery. princeton.edu The process typically involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to the aromatic ring.

A variety of reagents can serve as •CF₃ sources, including trifluoroiodomethane (CF₃I), sodium triflinate (Langlois' reagent), and trifluoroacetic anhydride (B1165640), often in conjunction with a photoredox catalyst and a light source. princeton.eduyoutube.comnih.gov For example, photoredox catalysis can initiate the formation of a •CF₃ radical from triflyl chloride or other sources, which then selectively combines with aromatic systems. princeton.edu The resulting radical adduct is then oxidized to a cation, which deprotonates to yield the trifluoromethylated arene. princeton.edu This method offers complementary reactivity to traditional cross-coupling and can be applied to a wide range of aromatic and heteroaromatic systems. princeton.edunih.gov

Table 2: Selected Radical Trifluoromethylation Methods

CF₃ Source Catalyst/Initiator Key Features
Triflyl chloride Photoredox catalyst (e.g., Iridium complex) Mild, operationally simple, broad substrate scope princeton.edu
Trifluoroacetic anhydride Pyridine N-oxide, Photoredox catalyst Scalable, uses inexpensive CF₃ source nih.gov
Sodium trifluoromethanesulfinate (CF₃SO₂Na) Oxidant (e.g., TBHP) or Photocatalyst Generates •CF₃ via extrusion of SO₂ youtube.com

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation methods introduce a "CF₃⁻" synthon. These are most commonly used in transition metal-catalyzed cross-coupling reactions to form C-CF₃ bonds. nih.gov To synthesize this compound, this would typically involve coupling a thiophene derivative with a phenyl halide or boronic acid that already bears the CF₃ group. Alternatively, one could perform a cross-coupling reaction on 3-(4-halophenyl)thiophene with a nucleophilic CF₃ source.

The most popular reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent. princeton.eduacs.org In the presence of a fluoride (B91410) activator, it generates a nucleophilic trifluoromethyl species. Copper- and palladium-based catalytic systems are frequently employed to facilitate the trifluoromethylation of aryl halides and boronic acids. princeton.eduacs.org For example, copper(I) iodide in combination with 1,10-phenanthroline (B135089) can catalyze the trifluoromethylation of various aryl iodides with potassium (trifluoromethyl)trimethoxyborate, a stable and easy-to-handle source of nucleophilic CF₃. acs.org

Hydrotrifluoromethylation Approaches

Hydrotrifluoromethylation involves the addition of H and CF₃ across a double or triple bond. While this method is highly effective for modifying alkenes and alkynes, its direct application to the synthesis of an aryl-thiophene system like this compound is less straightforward. It would typically be part of a multi-step sequence rather than a direct method for aryl C-H functionalization. For instance, a precursor containing an alkyne could undergo hydrotrifluoromethylation to install the CF₃ group, followed by cyclization or other transformations to build the final aromatic structure. researchgate.net

Electrochemical Synthesis Methods for Aryl-Substituted Thiophenes

Electrochemical methods offer a green and sustainable alternative for constructing C-C bonds, often avoiding the need for stoichiometric metal reagents. acs.org The synthesis of aryl-substituted thiophenes can be achieved through electrochemical cross-coupling reactions. xmu.edu.cnxmu.edu.cn

One strategy involves the paired electrolysis of an aryl diazonium salt and an alkyne. For example, the electrochemical reduction of a benzenediazonium (B1195382) salt at the cathode generates an aryl radical. xmu.edu.cnxmu.edu.cn This radical can then add to an alkyne, leading to a vinyl radical which can undergo intramolecular cyclization and subsequent oxidation at the anode to form the thiophene ring. While this specific pathway builds a benzothiophene (B83047), the principle of generating aryl radicals electrochemically for addition reactions is broadly applicable. xmu.edu.cn The electrochemical polymerization of 3-substituted thiophenes, including this compound itself, has been studied, demonstrating the electrochemical reactivity of the thiophene ring. mdpi.comknutd.edu.ua Direct electrochemical arylation can also be performed, for instance, by coupling thiophene with a suitable aryl partner under anodic oxidation conditions. acs.org

Table 3: Electrochemical Synthesis Approaches

Reaction Type Precursors Key Principle
Paired Electrolysis Benzenediazonium salt, Alkyne Cathodic reduction generates an aryl radical for subsequent cyclization/aromatization. xmu.edu.cnxmu.edu.cn
Anodic Coupling Thiophene, Aryl partner Direct C-H arylation via anodic oxidation, sometimes mediated by a catalyst. acs.org

Stereoselective Synthesis Considerations

The target molecule, this compound, is achiral and therefore does not have stereoisomers. However, the principles of stereoselective synthesis are crucial when designing routes to substituted thiophene derivatives that do possess chirality. nih.gov If substituents were introduced onto the thiophene or phenyl rings that create stereocenters, control over the relative and absolute stereochemistry would become paramount. youtube.com

For example, if a chiral side chain were to be attached to the thiophene ring, its stereochemistry could be controlled using chiral auxiliaries, asymmetric catalysis, or by starting from a chiral pool material. youtube.com In the context of related structures, manganese-catalyzed asymmetric transfer hydrogenation has been used to reduce ketimines containing thiophene groups, yielding chiral amines with high enantioselectivity (up to 99% ee). acs.org This demonstrates that even with heteroaromatic systems like thiophene, high levels of stereocontrol are achievable using modern catalytic methods. Any synthesis targeting a chiral analogue of this compound would need to incorporate such stereoselective steps to control the spatial arrangement of its atoms. youtube.com

Chemical Reactivity and Transformation Studies of 3 4 Trifluoromethyl Phenyl Thiophene

Fundamental Reaction Pathways and Mechanisms

The reactivity of 3-[4-(trifluoromethyl)phenyl]thiophene is governed by the distinct characteristics of the thiophene (B33073) ring, an electron-rich aromatic system, and the 4-(trifluoromethyl)phenyl group, where the trifluoromethyl substituent exerts a strong deactivating effect on the phenyl ring.

Oxidation Reactions

The oxidation of the thiophene ring in 3-arylthiophenes can lead to the formation of thiophene-1-oxides (sulfoxides) and thiophene-1,1-dioxides (sulfones). These reactions typically proceed via electrophilic attack on the sulfur atom.

Oxidation to Sulfoxides and Sulfones: The oxidation of thiophene derivatives can be achieved using various oxidizing agents. For many sulfides, hydrogen peroxide is considered an ideal "green" oxidant due to its potency and the benign nature of its byproducts. nih.gov The stepwise oxidation of thiophenes to their corresponding sulfoxides and subsequently to sulfones is a known transformation. nih.gov The rate of conversion from a sulfide (B99878) to a sulfoxide (B87167) is generally enhanced by electron-donating groups on the thiophene ring. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone is often facilitated by electron-withdrawing groups. nih.gov

In the case of this compound, the thiophene ring is susceptible to oxidation. Studies on the microsomal oxidation of a 3-aroylthiophene have shown that a reactive, electrophilic thiophene sulfoxide is formed as an intermediate metabolite. nih.gov This intermediate is prone to nucleophilic attack. nih.gov While specific experimental data for the controlled oxidation of this compound to its sulfoxide and sulfone using common laboratory reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are not extensively detailed in the reviewed literature, the general reactivity pattern of 3-arylthiophenes suggests that these transformations are feasible. The reaction would likely proceed as depicted in the following general scheme:

General Oxidation Scheme

This compound → this compound-1-oxide → this compound-1,1-dioxide

Electrochemical Oxidation: The electrochemical oxidation of this compound has been studied, primarily in the context of electropolymerization. Cyclic voltammetry reveals that the monomer undergoes oxidation at specific potentials, leading to the formation of a polymeric film on the electrode surface. nih.gov This process indicates that the molecule can be oxidized to form reactive intermediates that subsequently polymerize.

Reduction Reactions

The reduction of the thiophene ring is generally more challenging than that of many other aromatic systems due to its inherent stability. However, under specific conditions, both partial and complete reduction can be achieved.

Catalytic Hydrogenation: Catalytic hydrogenation of thiophenes to tetrahydrothiophenes is a well-established process, typically requiring a metal catalyst such as palladium, platinum, or nickel. rsc.org The reaction involves the syn-addition of hydrogen atoms across the double bonds of the thiophene ring. researchgate.net While specific studies on the catalytic hydrogenation of this compound are not prevalent in the searched literature, density functional theory (DFT) calculations on the hydrogenation of thiophene on hydrogen tungsten bronze suggest that the formation of tetrahydrothiophene (B86538) is both thermochemically and kinetically facile. mdpi.comresearchgate.net The general reaction is as follows:

General Catalytic Hydrogenation Scheme

This compound + 2H₂ --(Catalyst)--> 3-[4-(Trifluoromethyl)phenyl]tetrahydrothiophene

It is important to note that certain sulfur-containing compounds can act as catalyst poisons in hydrogenation reactions. researchgate.net

Birch Reduction: The Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with a proton source, is another method for reducing aromatic rings. numberanalytics.com This reaction can lead to ring-opening of thiophene derivatives. quimicaorganica.org For instance, the Birch reduction of 3-thiophenecarboxylic acid derivatives results in C-S bond fission between the C1 and C2 positions of the thiophene nucleus. quimicaorganica.org The applicability and specific outcome of the Birch reduction on this compound would depend on the reaction conditions and the influence of the substituents.

Substitution Reactions

This compound can undergo electrophilic and nucleophilic substitution reactions on both the thiophene and phenyl rings. The regioselectivity of these reactions is dictated by the electronic properties of the substituents.

Electrophilic Aromatic Substitution (SEAr): Thiophene is generally more reactive towards electrophiles than benzene (B151609). acs.org Electrophilic substitution on unsubstituted thiophene preferentially occurs at the C2 and C5 positions. acs.org For 3-substituted thiophenes, the position of electrophilic attack is influenced by the nature of the substituent.

Common electrophilic substitution reactions include:

Halogenation: Bromination of thiophenes can be achieved with reagents like N-bromosuccinimide (NBS). lookchem.com

Nitration: Thiophenes can be nitrated using mild nitrating agents. nih.gov Strong conditions like a mixture of nitric and sulfuric acid can lead to degradation of the thiophene ring. nih.gov

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich thiophenes, SNAr can occur, particularly when the ring is substituted with strong electron-withdrawing groups.

Regioselectivity and Site-Selective Transformations

The presence of the 4-(trifluoromethyl)phenyl substituent at the 3-position of the thiophene ring introduces significant complexity to the regioselectivity of further transformations.

Influence of the Trifluoromethyl Group on Reaction Selectivity

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group that deactivates the aromatic ring to which it is attached towards electrophilic attack. nih.govbeilstein-journals.orgrsc.org This deactivation primarily affects the ortho and para positions, making the meta position the most favorable site for electrophilic substitution on the phenyl ring. beilstein-journals.orgrsc.org

In the context of this compound, this has several implications:

Reactivity of the Phenyl Ring: The phenyl ring is significantly deactivated by the CF₃ group, making it less susceptible to electrophilic attack compared to the thiophene ring.

Reactivity of the Thiophene Ring: The thiophene ring remains the more reactive site for electrophilic substitution. The directing effect of the 3-aryl substituent on the thiophene ring must be considered. In the case of 3-phenylthiophene (B186537), electrophilic attack generally occurs at the C2 or C5 position. The presence of the electron-withdrawing CF₃ group on the phenyl ring is expected to influence the electron density distribution in the thiophene ring, but the C2 and C5 positions are still anticipated to be the most reactive.

Site-Selective Reactions: It is possible to achieve site-selective reactions by exploiting the differential reactivity of the two rings. For instance, electrophilic substitution would be expected to occur preferentially on the thiophene ring.

A study on the regioselective C5-arylation of 3-substituted thiophenes utilized a bromo-substituent at the C2-position as a blocking group to direct the reaction to the C5 position. This highlights the potential for using strategic substitution patterns to control the regioselectivity of reactions on the thiophene core.

Mechanistic Investigations of Selective Reactivity

The regioselectivity of reactions on this compound can be rationalized by considering the stability of the intermediates formed during the reaction.

Electrophilic Substitution on the Thiophene Ring: The mechanism of electrophilic substitution on thiophene involves the formation of a Wheland intermediate (sigma complex). acs.org Attack at the C2 position leads to a more stabilized carbocation intermediate due to resonance delocalization involving the sulfur atom, compared to attack at the C3 position. For 3-substituted thiophenes, the substituent at the 3-position influences the relative stability of the intermediates formed from attack at the C2 and C5 positions.

Computational Studies: Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and predicting regioselectivity. nih.govacs.org For example, a computational study on the Rh-catalyzed coupling reaction of 3-phenylthiophene with styrene (B11656) investigated the regioselectivity of the reaction. While not specifically on the title compound, such studies provide a framework for understanding the factors that govern selective transformations. A DFT investigation into the mechanism of bromination of thiophenes with NBS has also been reported, providing insights into the reactive species and transition states. acs.org

The table below summarizes the expected regioselectivity for some key reactions on this compound based on general principles of organic chemistry.

ReactionReagent/ConditionsExpected Major Product(s)Rationale
Bromination Br₂/FeBr₃ or NBS2-Bromo-3-[4-(trifluoromethyl)phenyl]thiophene and/or 5-Bromo-3-[4-(trifluoromethyl)phenyl]thiopheneThe thiophene ring is more activated than the phenyl ring. Electrophilic attack is directed to the C2 and C5 positions of the thiophene ring.
Nitration HNO₃/mild conditions2-Nitro-3-[4-(trifluoromethyl)phenyl]thiophene and/or 5-Nitro-3-[4-(trifluoromethyl)phenyl]thiopheneSimilar to halogenation, nitration is expected to occur on the more reactive thiophene ring at the C2 or C5 positions.
Friedel-Crafts Acylation Acyl chloride/AlCl₃2-Acyl-3-[4-(trifluoromethyl)phenyl]thiophene and/or 5-Acyl-3-[4-(trifluoromethyl)phenyl]thiopheneAcylation is expected to occur on the thiophene ring at the positions most activated for electrophilic attack.

Polymerization and Electrochemical Behavior

The substitution of a 4-(trifluoromethyl)phenyl group at the 3-position of a thiophene ring significantly influences its electronic properties and polymerization behavior. Generally, 3-substituted thiophenes are considered well-suited for electrochemical oxidation and surface modification due to their high stability and relative ease of preparation. mdpi.com The presence of the electron-withdrawing trifluoromethylphenyl group affects the oxidation potential and the characteristics of the resulting polymer.

The electrochemical oxidation of this compound has been investigated using cyclic voltammetry, typically on a graphite (B72142) electrode in a solution containing the monomer and a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430) in acetonitrile. mdpi.com The process is characterized by irreversible oxidation peaks, indicating the formation of reactive species that initiate polymerization.

During electropolymerization, two distinct and irreversible anodic peaks are observed. mdpi.com The first peak (Ea1) appears at a lower potential, while the second (Ea2) occurs at a higher potential. The current intensity of the first peak tends to increase during the initial scans of cyclic voltammetry, suggesting the deposition of a conductive polymer film on the electrode surface. Conversely, the current for the second peak tends to decrease, which is attributed to the diminishing concentration of the monomer species near the electrode as it is consumed in the polymerization process. mdpi.com

Table 1: Anodic Peak Potentials in Electrochemical Oxidation of this compound

Peak Potential (V) vs. Ag/AgCl Observation
Ea1 0.879 Irreversible; current increases over initial scans. mdpi.com

This interactive table summarizes the key oxidation events during the electropolymerization process.

The electrochemical oxidation of this compound leads to the formation of a polymeric film, designated as poly(this compound), on the electrode surface. mdpi.com This film is electroactive, meaning it can be reversibly oxidized and reduced after its formation. The deposition of this polymer layer is a key feature of the electropolymerization process.

The characteristics of the film can be influenced by the polymerization conditions. For instance, as the thickness of the polymer film grows, an increase in its electrical resistance can be observed, which may cause a shift in the observed peak potentials. mdpi.com The successful formation of the polymer and the incorporation of the –PhCF3 group have been confirmed using techniques such as Raman spectroscopy. mdpi.comresearchgate.net The presence of these functional groups is crucial for the film's interactions with other chemical species. mdpi.com

The electropolymerization of thiophene and its derivatives is generally understood to proceed via a mechanism involving the formation of radical cations.

Initial Oxidation: The process begins with the oxidation of the monomer unit at the electrode surface to form a radical cation. This corresponds to the initial anodic peak (Ea1 at 0.879 V). mdpi.com

Radical Coupling: Two of these radical cations then couple to form a dimer. This coupling typically occurs at the 2- and 5-positions of the thiophene rings, which are the most reactive sites.

Deprotonation and Re-aromatization: The resulting dicationic dimer undergoes deprotonation (loss of two protons) to re-establish the aromaticity of the thiophene rings, forming a neutral dimer.

Chain Propagation: This dimer is more easily oxidized than the original monomer. It is oxidized to a radical cation, which can then react with another monomer radical cation, extending the polymer chain. This process of oxidation, coupling, and deprotonation repeats, leading to the growth of the polymer film on the electrode surface. researchgate.net

The increasing current of the first oxidation peak during initial scans is consistent with the growth of a conductive polymer film, which provides an extended surface for further polymerization. mdpi.com The decrease in the second oxidation peak current suggests it is related to the oxidation of the monomer, which becomes depleted near the electrode as the reaction proceeds. mdpi.com

Stability and Degradation Pathways

The stability of the resulting poly(this compound) film is a critical factor for its potential applications. Studies have shown that the polymer possesses reasonable stability under specific conditions. When stored in doubly distilled water at a laboratory temperature of 25 °C, a modified electrode with the polymeric film retained 82% of its initial electrochemical signal after 8 days. mdpi.com However, the stability is pH-dependent, and it has been noted that a basic medium significantly shortens the lifetime of the polymeric film. mdpi.com

While specific degradation pathways for poly(this compound) are not extensively detailed in the literature, general mechanisms for polymer degradation can be considered.

Hydrolysis: Polymers containing heteroatoms in their backbone, such as the sulfur in the thiophene ring, can be susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. mdpi.com This process involves the cleavage of chemical bonds by reaction with water, which can lead to a reduction in the polymer's average molar mass. mdpi.com The observed instability in basic media may be related to an accelerated hydrolysis mechanism.

Oxidative Degradation: Like many conjugated polymers, polythiophenes can be susceptible to oxidative degradation. nih.gov The presence of oxygen can lead to the formation of unstable peroxide species, which can cause cleavage of the polymer main chain, disrupting the conjugated system and diminishing its electronic properties. nih.gov

Thermal Degradation: The introduction of trifluoromethyl (-CF3) groups into polymer structures is often associated with an increase in thermal stability. nih.gov While specific data for this polymer is unavailable, poly(3-alkylthio)thiophenes, for comparison, show a 5% weight loss temperature in the range of 317–345 °C. ntu.edu.tw

Reaction Kinetics and Thermodynamics

The kinetics of the electropolymerization of this compound are influenced by mass transport and reaction rates at the electrode surface. The observation that the current at the higher oxidation potential (1.51 V) drops during polymerization indicates that the process is affected by the diffusion of the monomer from the bulk solution to the electrode surface. mdpi.com As the monomer is consumed, its concentration at the interface decreases, limiting the rate of reaction.

Thermodynamic considerations are evident in the interaction of the final polymer film with other molecules. The adsorption of analytes onto the surface of the poly(this compound) film has been studied, and adsorption constants (Kads) have been determined. mdpi.comresearchgate.net For example, the interaction with analytes like 2-aminoindane, buphedrone (B1655700), and naphyrone showed significant adsorption constants, indicating strong interactions which are likely a combination of charge-transfer and hydrogen bonding involving the trifluoromethylphenyl groups. mdpi.com

Table 2: Adsorption Constants (Kads) for Analytes on a Poly(this compound) Film

Analyte Adsorption Constant (Kads)
Buphedrone 9.79 × 10⁵
Naphyrone 1.57 × 10⁶

This interactive table presents the determined adsorption constants, reflecting the thermodynamic affinity of the polymer film for different chemical compounds. mdpi.com

Further detailed kinetic studies, such as the determination of activation energies for polymerization or degradation, and thermodynamic parameters, such as the enthalpy and entropy of polymerization, for this compound are not widely available in the current literature.

Spectroscopic and Structural Elucidation of 3 4 Trifluoromethyl Phenyl Thiophene

Solution-State Spectroscopic Characterization

Solution-state analysis provides crucial information about the molecular structure and connectivity of 3-[4-(trifluoromethyl)phenyl]thiophene.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. While specific experimental spectra for this compound are not widely reported, the expected chemical shifts can be reliably predicted based on the analysis of its constituent fragments: a 3-substituted thiophene (B33073) ring and a 4-substituted benzene (B151609) ring with a trifluoromethyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm libretexts.org. The protons on the thiophene ring would appear as multiplets, while the protons on the phenyl ring would likely present as two doublets, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each carbon environment. The carbons of the thiophene and phenyl rings would resonate in the aromatic region (approximately 120-145 ppm) chemicalbook.comchemicalbook.com. The trifluoromethyl group (CF₃) is strongly electron-withdrawing, which would cause the attached phenyl carbon to shift downfield. The carbon of the CF₃ group itself is expected to appear as a quartet due to coupling with the three fluorine atoms rsc.org.

¹⁹F NMR Spectroscopy: This technique is highly specific for fluorine-containing compounds. The spectrum for this compound is anticipated to show a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group. Based on data from similar compounds like 4-(trifluoromethyl)benzonitrile (B42179) and 3-(trifluoromethyl)thiophene, this singlet is expected in the range of -60 to -64 ppm rsc.orgrsc.org. The precise chemical shift is sensitive to the local electronic environment nih.govnih.govpsu.edu.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H ~7.0 - 8.0 m, d Signals correspond to protons on the thiophene and phenyl rings.
¹³C ~120 - 145 q (for CF₃) Aromatic carbons and the quartet signal for the trifluoromethyl carbon. rsc.org

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular formula for this compound is C₁₁H₇F₃S. This composition allows for the calculation of its precise molecular weight, which can be experimentally verified by high-resolution mass spectrometry (HRMS). Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) corresponding to the intact molecule. Further fragmentation could involve the cleavage of the bond between the thiophene and phenyl rings or the loss of the trifluoromethyl group, providing additional structural confirmation.

Table 2: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₁H₇F₃S
Monoisotopic Mass 228.02 g/mol Calculated

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands are expected for the aromatic C-H stretching, C=C stretching of both the thiophene and phenyl rings, and the distinctive, strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.

Table 3: Predicted FT-IR Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
3100 - 3000 C-H Stretching Aromatic (Thiophene & Phenyl) researchgate.net
1600 - 1450 C=C Stretching Aromatic Rings researchgate.net
~1320 C-F Stretching (Symmetric) Trifluoromethyl (CF₃)
~1100 - 1170 C-F Stretching (Asymmetric) Trifluoromethyl (CF₃)
~840 C-H Out-of-plane Bending 1,4-disubstituted Phenyl Ring

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for studying the vibrations of non-polar bonds and conjugated systems. Studies have utilized Raman spectroscopy to characterize both the monomeric and polymeric forms of this compound. mdpi.com The technique successfully confirms the electrochemical modification of electrode surfaces with a polymer layer derived from the monomer. mdpi.com

In the monomer's spectrum, distinct bands confirm the presence of the key structural components. The polymerization process leads to changes in the Raman spectrum, reflecting the formation of a polythiophene backbone. mdpi.com Key spectral regions include:

1205–1420 cm⁻¹ : This region is assigned to the –PhCF₃ mode. Raman bands at 1209, 1261, 1288, and 1349 cm⁻¹ in both the monomer and polymer confirm the presence of the substituent. mdpi.com

~1440-1450 cm⁻¹ : A strong band associated with the symmetric C=C stretching of the thiophene ring, which is sensitive to the conjugation length in the polymer. researchgate.netescholarship.org

735–648 cm⁻¹ : Less intense bands in this area are attributed to C–S–C ring deformation and other vibrations characteristic of the polythiophene skeleton. mdpi.com

The comparison between the monomer and polymer spectra allows for the analysis of the polymerization's success and the structural characteristics of the resulting polymer film. mdpi.commdpi.com

Table 4: Key Raman Bands for Monomeric and Polymeric this compound

Wavenumber (cm⁻¹) Assignment Form Reference
1209, 1261, 1288, 1349 –PhCF₃ mode Monomer & Polymer mdpi.com
648 - 735 C–S–C ring deformation Polymer mdpi.com

Solid-State Structural Analysis

While solution-state spectroscopy provides data on individual molecules, solid-state analysis reveals how these molecules arrange themselves in a crystal lattice. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related compounds provides insight into the expected structural features. For instance, the crystal structures of molecules like 3,4-dinitro-2,5-bis[4-(trifluoromethyl)phenyl]thiophene and 1,4-bis{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}benzene have been determined. nih.govoup.com These studies reveal important parameters such as the dihedral angles between the thiophene and phenyl rings, which dictate the degree of planarity and influence the electronic properties of the material. nih.govoup.com A hypothetical analysis of this compound would yield precise bond lengths, bond angles, and intermolecular packing information, which are crucial for understanding its properties and potential applications in materials science.

Table 5: Illustrative Data from Single-Crystal X-ray Analysis of a Related Compound

Parameter Description Example Value (from related structures) Reference
Crystal System The geometric classification of the crystal lattice. Monoclinic, Orthorhombic nih.govoup.com
Space Group The symmetry group of the crystal. P2₁/c oup.com
Unit Cell Dimensions (a, b, c) The lengths of the edges of the unit cell. a = 8.1572 Å, b = 17.6371 Å, c = 24.4150 Å nih.gov
Dihedral Angle The angle between the planes of the thiophene and phenyl rings. 35.90° / 61.94° nih.gov

X-ray Diffraction Studies of Related Thiophene Systems

In related 3-arylthiophene structures, the dihedral angle between the thiophene and the phenyl ring is a key structural parameter. For instance, in a study of 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, the plane of the 1,2,4-triazole (B32235) ring forms a dihedral angle of 79.70 (9)° with the thiophene ring and 63.35 (9)° with the phenyl ring, while the thiophene and phenyl rings are inclined to each other by 47.35 (9)°. nih.gov In other substituted thiophene derivatives, the dihedral angles between the thiophene ring and various phenyl rings have been observed at values such as 1.2 (2)°, 2.3 (2)°, and 77.7 (2)° in one compound, and 0.3 (2)°, 33.3 (2)°, and 25.2 (2)° in another. nih.gov The planarity of the benzothiophene (B83047) ring system is also a common feature, with maximum deviations of atoms from the mean plane being minimal. nih.gov

These studies on analogous compounds suggest that in this compound, the molecule is likely to adopt a non-planar conformation, with a significant twist between the thiophene and the trifluoromethylphenyl rings. The specific dihedral angle would be influenced by the steric hindrance of the trifluoromethyl group and the electronic interactions between the two aromatic rings.

Below is a table summarizing crystallographic data for related thiophene derivatives, which can serve as a reference for predicting the structural parameters of this compound.

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamideP2₁/c9.0969(3)18.3067(5)11.6499(3)103.876(2)1883.49(10)4

Table 1: Crystallographic data for a related thiophene derivative. tandfonline.com

Crystal Packing and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govtandfonline.com This analysis maps the electron distribution of a molecule within the crystal, highlighting regions of close contact between neighboring molecules. The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

For various thiophene derivatives, Hirshfeld surface analysis has revealed the prevalence of several types of intermolecular interactions that dictate the crystal packing. nih.govgelisim.edu.tr These interactions include:

C···H/H···C contacts: These are also prominent, reflecting the interactions between the aromatic rings. nih.gov

O···H/H···O and N–H···O hydrogen bonds: When present, these are strong directional interactions that significantly influence the molecular packing. nih.govtandfonline.com

F···H/H···F contacts: In fluorinated compounds, these interactions play a crucial role in the supramolecular assembly. nih.gov The fluorine atom in the CF₃ group is known to interact with aromatic hydrogen atoms. researchgate.net

π–π stacking interactions: The stacking of aromatic rings is a common feature in the crystal packing of these systems. nih.govnih.gov

A study on thiazole/thiophene-based oligomers with trifluoromethylphenyl groups highlighted that π-π stacking interactions are primarily responsible for hole transport, while hydrogen bonding interactions have a greater influence on electron transport. nih.gov The presence of the trifluoromethyl group can influence molecular packing and, consequently, the charge transport properties of the material. researchgate.net

In the case of this compound, it is expected that the crystal packing would be governed by a combination of H···H, C···H, and F···H interactions, along with potential π–π stacking between the thiophene and phenyl rings of adjacent molecules. The trifluoromethyl group would likely be a key participant in intermolecular interactions. mdpi.com

The following table presents the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a representative thiophene derivative.

Intermolecular ContactContribution (%)
H···H36.9
C···H/H···C26.1
O···H/H···O15.1
F···H/H···F9.2
C···C6.7
S···C/C···S2.2

Table 2: Contribution of intermolecular contacts to the Hirshfeld surface of a related thiophene derivative. nih.gov

Electronic Structure Characterization

The electronic structure of a molecule determines its chemical reactivity and photophysical properties. For compounds like this compound, understanding the energy levels of the molecular orbitals is essential.

Photoelectron Spectroscopy (e.g., Extreme-UV Excited Photoelectron Spectroscopy)

Photoelectron spectroscopy (PES) is a direct experimental technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. acs.org Gas-phase PES studies on thiophene and its derivatives have provided detailed information about their valence shell electronic structure. acs.orgrsc.org The spectra exhibit bands corresponding to the ionization from different molecular orbitals, and their analysis, often aided by theoretical calculations, allows for the determination of ionization potentials and the characterization of the electronic states of the resulting cation. researchgate.netresearchgate.net

Extreme-UV (EUV) excited photoelectron spectroscopy is a powerful variant of PES that uses high-energy photons, enabling the study of core-level electrons in addition to the valence electrons. acs.orgarcnl.nl While a specific EUV-PES study on this compound is not available, the principles can be inferred from studies on related organometallic and organofluorine compounds. acs.orgnih.gov

In a hypothetical EUV-PES experiment on this compound, ionization from the sulfur 2p and carbon 1s core levels would provide element-specific information about the chemical environment. The S 2p core level would be sensitive to the electronic environment of the sulfur atom in the thiophene ring. acs.org The C 1s spectrum would show distinct peaks for the carbons in the thiophene ring, the phenyl ring, and the trifluoromethyl group, with chemical shifts reflecting their different electronic environments. acs.org

The valence region of the photoelectron spectrum would reveal the energies of the highest occupied molecular orbitals (HOMOs), which are crucial for understanding the compound's reactivity and its potential as an electronic material. The introduction of the electron-withdrawing trifluoromethylphenyl group is expected to lower the energy of the HOMO compared to unsubstituted thiophene.

The table below shows the binding energies of S 2p core levels for thiophene and related benzo-annulated derivatives, providing a reference for the expected values in this compound.

CompoundS 2p₃/₂ Binding Energy (eV)S 2p₁/₂ Binding Energy (eV)
Thiophene (T)164.1165.3
Benzo[b]thiophene (BBT)164.3165.5
Dibenzothiophene (DBT)164.5165.7

Table 3: Experimental S 2p core level binding energies for thiophene and its benzo-annulated derivatives. acs.org

Computational Chemistry and Theoretical Investigations of 3 4 Trifluoromethyl Phenyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-[4-(Trifluoromethyl)phenyl]thiophene at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. DFT, particularly with hybrid functionals like B3LYP, has become a standard and reliable method for studying organic conjugated molecules, providing a balance between computational cost and accuracy. e3s-conferences.orgresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT, the bond lengths, bond angles, and dihedral angles are adjusted until the structure with the minimum energy is found. youtube.com For this compound, a critical parameter is the dihedral angle between the plane of the thiophene (B33073) ring and the plane of the 4-(trifluoromethyl)phenyl group. This angle dictates the degree of π-conjugation between the two aromatic rings, which in turn influences the molecule's electronic and optical properties. A more planar conformation generally leads to more effective conjugation. researchgate.net

Table 1: Key Geometric Parameters for Optimization

Parameter Description
Bond Lengths The equilibrium distances between bonded atoms (e.g., C-C, C-S, C-H, C-F).
Bond Angles The angles formed by three connected atoms (e.g., C-S-C in the thiophene ring).
Dihedral Angle The torsion angle between the thiophene ring and the phenyl ring, defining the molecular planarity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgacs.org A small energy gap is associated with high reactivity, low kinetic stability, and greater ease of electronic excitation. nih.gov In this compound, the distribution of these orbitals would show how the electron density is spread across the thiophene, phenyl, and trifluoromethyl moieties, indicating the likely paths of charge transfer within the molecule. malayajournal.org

Table 2: Frontier Molecular Orbital Energy Parameters

Parameter Symbol Description
Highest Occupied Molecular Orbital Energy EHOMO Energy of the outermost electron-occupied orbital; related to the capacity to donate electrons.
Lowest Unoccupied Molecular Orbital Energy ELUMO Energy of the first vacant orbital; related to the capacity to accept electrons.
HOMO-LUMO Energy Gap Egap The energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability.

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its relative polarity and reactive sites. rsc.orgajchem-a.com MESP is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. ajchem-a.comresearchgate.net The map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (colored blue), which are electron-poor and attractive to nucleophiles. For this compound, the electron-rich sulfur atom and π-systems of the rings would likely show negative potential, while the highly electronegative fluorine atoms of the trifluoromethyl group would create a region of positive potential on the adjacent carbon and surrounding areas.

Table 3: Predicted MESP Regions and Reactivity

Region Expected Location Potential Type Predicted Reactivity
Negative Potential Around the sulfur atom and π-electron clouds of the aromatic rings. Electron-rich Susceptible to electrophilic attack.
Positive Potential Around the hydrogen atoms and near the electron-withdrawing CF₃ group. Electron-poor Susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's stability and reactivity. These include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which gauges electron-accepting capability. researchgate.net For a more detailed, atom-specific perspective, Fukui functions are used. The Fukui function (f(r)) predicts which atoms in a molecule are most likely to undergo a nucleophilic or electrophilic attack. wikipedia.orgscm.com By condensing the function to individual atomic sites, one can identify the most reactive centers in this compound for specific types of reactions. nih.gov

Table 4: Global and Local Chemical Reactivity Descriptors

Descriptor Symbol Description
Chemical Hardness η Measures the resistance of a molecule to deform its electron cloud (η ≈ (ELUMO - EHOMO)/2).
Electronic Chemical Potential µ Represents the escaping tendency of electrons from a system (µ ≈ (EHOMO + ELUMO)/2).
Electrophilicity Index ω A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = µ²/2η).
Fukui Function for Nucleophilic Attack f⁺ Identifies the atomic sites most susceptible to attack by a nucleophile.
Fukui Function for Electrophilic Attack f⁻ Identifies the atomic sites most susceptible to attack by an electrophile.

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. wikipedia.orgyoutube.com This method is particularly useful for analyzing delocalization and hyperconjugative interactions within a molecule. youtube.com By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stabilization energy associated with electron delocalization. For this compound, NBO analysis would reveal the nature of the C-S and C-C bonds, the lone pairs on the sulfur atom, and the extent of electronic communication between the thiophene ring, the phenyl ring, and the trifluoromethyl substituent. southampton.ac.uk

Table 5: Key Interactions Analyzed by NBO

Interaction Type Donor NBO Acceptor NBO Significance
π-Conjugation π (C=C) bond π* (C=C) antibond Describes electron delocalization between the phenyl and thiophene rings.
Hyperconjugation σ (C-C, C-H) bond π* (C=C) antibond Stabilization from interaction of sigma bonds with the π-system.
Inductive/Resonance Effects Lone Pair (LP) on Sulfur σ* or π* antibonds Quantifies the electron-donating effect of the sulfur atom and the influence of the CF₃ group.

Advanced Spectroscopic Simulations

Computational chemistry is also employed to simulate various types of spectra, providing a powerful link between theoretical models and experimental measurements. For this compound, theoretical calculations of vibrational spectra (Infrared and Raman) can be performed. scispace.com These simulations compute the vibrational frequencies and their corresponding intensities based on the optimized molecular geometry. The results can be used to assign the bands observed in experimental spectra, confirming the molecular structure and providing a deeper understanding of its vibrational modes. Experimental Raman spectroscopy has been used to characterize the polymeric film derived from the electrochemical oxidation of this compound, confirming the presence of the -PhCF₃ substituent in the polymer layer. mdpi.comresearchgate.net Simulating the spectrum of the monomer would provide a basis for understanding the changes that occur upon polymerization.

Vibrational Frequency Calculations and Assignments (e.g., Normal Coordinate Analysis)

Theoretical vibrational analysis serves as a powerful tool for understanding the molecular structure and bonding of this compound. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to compute harmonic vibrational frequencies. nih.gov Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) have proven effective for calculating the vibrational spectra of related phenylthiophene derivatives. nih.gov The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the nuclear coordinates, which constitute the Hessian matrix. psu.edu Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes.

A normal coordinate analysis (NCA) allows for the detailed assignment of each calculated frequency to specific molecular motions, such as stretching, bending, and torsional vibrations within the molecule. nih.govresearchgate.net For this compound, the vibrational spectrum can be conceptually divided into modes associated with the thiophene ring, the phenyl ring, the trifluoromethyl (CF3) group, and the inter-ring C-C bond.

Thiophene Ring Vibrations: The parent thiophene molecule has well-characterized vibrations, including C-H stretching, C=C stretching, ring breathing, and C-S-C deformation modes. psu.edunih.gov These fundamental vibrations are expected to be present in the derivative, albeit shifted in frequency due to the electronic and mass effects of the 4-(trifluoromethyl)phenyl substituent.

Phenyl Ring Vibrations: The phenyl group contributes its own characteristic C-H stretching, C-C stretching, and in-plane and out-of-plane bending vibrations.

Trifluoromethyl Group Vibrations: The CF3 group has distinct, strong vibrational signatures. Symmetric and asymmetric C-F stretching vibrations typically appear in the 1290–1200 cm⁻¹ range. bjp-bg.com Additionally, CF3 deformation and rocking modes are expected at lower frequencies. bjp-bg.com Raman spectroscopy on the polymeric form of this compound has confirmed the presence of bands in the 1205 to 1420 cm⁻¹ region that are characteristic of the –PhCF3 group. mdpi.com

The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data from FT-IR and Raman spectroscopy. nih.gov The total energy distribution (TED) is also calculated during NCA to quantify the contribution of each internal coordinate to a given normal mode, ensuring a precise and unambiguous assignment of the spectral bands. researchgate.net

Table 1: Illustrative Theoretical Vibrational Frequency Assignments for this compound Note: This table is a representative example based on typical frequency ranges for the constituent functional groups as described in the literature. nih.govbjp-bg.com

Calculated Frequency (cm⁻¹)AssignmentVibrational Mode Description
~3100ν(C-H)Aromatic C-H stretching (Thiophene & Phenyl)
~1590ν(C=C)Phenyl ring C=C stretching
~1450ν(C=C)Thiophene ring C=C stretching
~1325νas(CF3)Asymmetric CF3 stretching
~1230νs(CF3)Symmetric CF3 stretching
~1160β(C-H)In-plane C-H bending
~840γ(C-H)Out-of-plane C-H bending
~740δ(C-S-C)C-S-C ring deformation
~590δ(CF3)CF3 deformation (scissoring/bending)

Theoretical NMR Chemical Shift Predictions

Computational methods are instrumental in predicting the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, aiding in spectral assignment and structural confirmation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. nih.gov This calculation is typically performed using DFT, with functionals like B3LYP and extended basis sets such as 6-311++G(2d,2p), on a previously optimized geometry. nih.gov

The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, calculated at the same level of theory. nih.gov

¹H and ¹³C NMR: The chemical shifts for the protons and carbons of the thiophene and phenyl rings are sensitive to the electron distribution in the π-system. The electron-withdrawing nature of the trifluoromethyl group is expected to deshield the protons and carbons on the phenyl ring, particularly at the ortho and para positions relative to the thiophene substituent. Substituent chemical shift (SCS) parameters can provide a preliminary estimate of these shifts for the thiophene core. stenutz.eu

¹⁹F NMR: Predicting ¹⁹F NMR chemical shifts is of particular importance for this molecule. Due to the high sensitivity of ¹⁹F chemical shifts to the local electronic environment, these predictions can be very informative. nih.gov Computational studies on other fluorinated aromatic compounds have shown that DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, can predict ¹⁹F shifts with a mean absolute deviation of around 2-3 ppm after linear scaling. nih.govescholarship.org The calculation involves optimizing the geometry and then computing the ¹⁹F shielding tensor, which is referenced against a standard like CFCl₃. researchgate.net The predicted ¹⁹F chemical shift provides a key identifier for the trifluoromethyl group.

Table 2: Representative Theoretical NMR Chemical Shift Predictions for this compound Note: This table presents expected chemical shift values based on GIAO-DFT calculations for analogous structures. nih.govescholarship.org

NucleusPositionPredicted Chemical Shift (δ, ppm)
¹HThiophene (C2, C4, C5)7.2 - 7.8
¹HPhenyl (ortho to -CF3)7.6 - 7.8
¹HPhenyl (ortho to thiophene)7.5 - 7.7
¹³CThiophene120 - 140
¹³CPhenyl125 - 145
¹³CPhenyl (ipso-CF3)~124 (quartet, ¹JCF)
¹³CCF3~128
¹⁹FCF3-60 to -65 (relative to CFCl₃)

Photophysical Property Simulations

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the electronic excited states of organic molecules like this compound, owing to its favorable balance of computational cost and accuracy. rsc.orgnih.gov This approach is used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. uci.edu

The calculations are typically performed on the ground-state optimized geometry using a selected functional (e.g., B3LYP, CAM-B3LYP) and an appropriate basis set, often including diffuse functions (e.g., 6-311++G(d,p)), which are crucial for describing excited states. nih.gov The choice of functional is critical, as the accuracy of TD-DFT can be limited for certain types of excitations, such as long-range charge-transfer (CT) states. rsc.org

For thiophene-based π-conjugated systems, TD-DFT has been successfully applied to explore the nature of low-lying singlet excited states. nih.gov The method provides insights into how substituents, such as the 4-(trifluoromethyl)phenyl group, modulate the photophysical properties by altering the energies of the molecular orbitals involved in the electronic transitions. To analyze the properties of an excited state, one can also perform a geometry optimization of that specific state to study emission properties (fluorescence) and vibrational frequencies in the excited state. q-chem.com

Electronic Excitation Analysis and Transition Characterization

The analysis typically focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is generally delocalized across the entire π-conjugated backbone of the thiophene and phenyl rings, while the LUMO is similarly delocalized. The HOMO → LUMO transition often provides the largest contribution to the first major excited state (S₁).

Further analysis can quantify the nature of the excitation. For instance, diagnostics can be computed to measure the degree of charge-transfer (CT) character in a transition. rsc.org This involves calculating the spatial separation between the "electron" (in the target virtual orbital) and the "hole" (in the source occupied orbital). In this compound, one might investigate the extent of intramolecular charge transfer from the electron-richer thiophene ring to the more electron-deficient trifluoromethylphenyl ring upon excitation. This characterization is crucial for understanding the molecule's potential in applications like organic electronics, where charge separation is a key process. nih.gov

Table 3: Example of Electronic Transition Analysis from TD-DFT Note: This table illustrates a typical output for the lowest-energy singlet excited state (S₁), based on findings for similar compounds. nih.govresearchgate.net

PropertyValueDescription
Excitation Energy~3.9 - 4.2 eVCorresponds to the calculated absorption wavelength (λ_max)
Oscillator Strength (f)> 0.5Indicates a strongly allowed, high-intensity transition
Primary ContributionHOMO → LUMO (~85%)The transition is dominated by the promotion of an electron from the HOMO to the LUMO
Transition Characterπ → π*Involves orbitals of π symmetry, characteristic of conjugated systems

Intermolecular Interaction Modeling

Hydrogen Bonding Interactions

While this compound lacks classical hydrogen bond donors like O-H or N-H, it can participate in non-classical hydrogen bonding, which plays a significant role in its condensed-phase structure and interactions with other molecules. The fluorine atoms of the trifluoromethyl group and the sulfur atom of the thiophene ring can act as weak hydrogen bond acceptors.

C-H···F Interactions: The highly electronegative fluorine atoms of the CF₃ group can interact with acidic C-H bonds from neighboring molecules. These C-H···F hydrogen bonds, while weaker than conventional hydrogen bonds, can be structurally directive. Computational modeling, using methods like DFT with corrections for dispersion, can identify and quantify the strength and geometry of these interactions.

C-H···S and C-H···π Interactions: The sulfur atom in the thiophene ring possesses lone pairs of electrons and can act as a hydrogen bond acceptor for C-H donors. Furthermore, the electron-rich π-systems of both the thiophene and phenyl rings can engage in C-H···π interactions.

Studies on related thiazole/thiophene oligomers containing trifluoromethylphenyl groups have shown that hydrogen bonding interactions can have a substantial influence on material properties, such as electron transport. nih.gov Similarly, research on polymeric films derived from this compound indicates that interactions between the -PhCF₃ group and various analytes are crucial for molecular recognition, with these interactions potentially being charge-transfer or hydrogen bond in nature. mdpi.comresearchgate.net Modeling these weak interactions is essential for predicting crystal packing, understanding polymorphism, and designing materials with specific charge transport characteristics. nih.gov

Charge-Transfer Interactions

Charge-transfer interactions are fundamental to understanding the electronic behavior of this compound, particularly in the context of its use in functional materials. A key area of investigation has been the behavior of its polymeric form, poly(this compound), when used as a selective layer on electrode surfaces.

A 2024 study explored the affinity of a polymeric film derived from the electrochemical oxidation of this compound for various synthetic stimulants. mdpi.com The research, which deposited the polymer onto a graphite (B72142) electrode, aimed to understand the interactions between the polymer and analytes such as 2-aminoindane (2-AI), buphedrone (B1655700), and naphyrone. mdpi.com The presence of the trifluoromethylphenyl (–PhCF₃) group was identified as critically important for the recognition of these analytes. mdpi.com

The significance of charge-transfer and/or hydrogen bond interactions was quantified by determining the adsorption constants (Kads). mdpi.com These constants reveal the strength of the interaction between the polymer's –PhCF₃ groups and the target molecules. The study found that the polymer-modified electrode showed a high affinity for the analytes, which is crucial for amplifying electrochemical signals for detection. mdpi.com The nature of the electronic interaction in thiophene-based molecules often involves charge donation and back-donation between the molecule and its interacting partner, a process elucidated by methods like Bader charge analysis in related systems. chemrxiv.org

The determined adsorption constants highlight the varying strength of these interactions.

Table 1: Adsorption Constants (Kads) for Analytes on a Poly(this compound) Film

Analyte Adsorption Constant (Kads) (L/mol)
Buphedrone 9.79 x 10⁵
Naphyrone 1.57 x 10⁶
2-Aminoindane (2-AI) 1.87 x 10⁶

Data sourced from a study on polymeric films derived from this compound. mdpi.com

Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy, Enthalpy)

These calculations can determine key thermodynamic functions:

Heat Capacity (Cp): Represents the amount of heat required to raise the temperature of the substance. For 3-methylthiophene (B123197), empirical equations have been derived to describe its heat capacity in both liquid and ideal gas states over specific temperature ranges. osti.gov

Entropy (S): A measure of the randomness or disorder of a system. The standard entropy of liquid 3-methylthiophene at 298.16 K was computed from measured heat capacities and the heat of fusion. osti.gov

Enthalpy (H): A measure of the total energy of a system. The standard heat of formation (ΔHf°) for liquid 3-methylthiophene from its constituent elements (graphite, hydrogen, and rhombic sulfur) was found to be 10.49 ± 0.20 kcal/mol at 298.16 K. osti.gov

Gibbs Free Energy (G): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a system. Theoretical studies on chlorinated thiophenes have calculated the standard Gibbs free energies in both gas and aqueous phases. scispace.com

These properties are typically calculated over a wide range of temperatures, often from 0 to 1000 K, using a combination of calorimetric, spectroscopic, and molecular structure data. osti.gov

Table 2: Selected Experimental Thermodynamic Properties of Related Thiophene Compounds

Property Compound Value Units Conditions
Standard Molar Entropy (S°) Thiophene (liquid) 173.3 J K⁻¹ mol⁻¹ 298.15 K
Standard Molar Entropy (S°) 3-Methylthiophene (liquid) 52.18 cal deg⁻¹ mole⁻¹ 298.16 K
Standard Heat of Formation (ΔHf°) 3-Methylthiophene (liquid) 10.49 kcal mol⁻¹ 298.16 K
Heat of Fusion (ΔHfus) 3-Methylthiophene 2518 cal mol⁻¹ 204.19 K (Triple Point)

Data sourced from NIST and experimental studies on thiophene and 3-methylthiophene. osti.govnist.gov

Investigation of Non-Linear Optical Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govresearchgate.net The NLO response of molecules like this compound can be effectively investigated using computational quantum mechanical calculations, primarily through Density Functional Theory (DFT). nih.govrsc.org These studies focus on the relationship between the molecular structure, particularly the arrangement of electron donor and acceptor groups across a π-conjugated system, and the resulting NLO effects. researchgate.net

The key parameters calculated to quantify NLO properties include:

Dipole Moment (μ): A measure of the separation of positive and negative electrical charges within a molecule.

Polarizability (⟨α⟩): The tendency of the molecular electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response, responsible for effects like second-harmonic generation (SHG).

Second Hyperpolarizability (⟨γ⟩): A measure of the third-order NLO response.

Computational studies on structurally related compounds, such as 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC), provide insight into the potential NLO behavior of the title compound. joasciences.com In one such study, polarizability and hyperpolarizability assessments indicated strong NLO properties for 4TFMPIC, with a calculated first hyperpolarizability (β) value that was 7.95 times higher than that of urea, a standard reference material for NLO comparisons. rsc.orgjoasciences.com This enhancement is often linked to a lower HOMO-LUMO energy gap, which facilitates electronic transitions and increases polarizability. nih.gov The investigation of NLO properties in the crystalline phase can also be performed, showing how intermolecular interactions can enhance the NLO response compared to an isolated molecule. nih.gov

Table 3: Calculated NLO Properties for a Structurally Related Compound (4-Trifluoromethyl Phenyl Isothiocyanate)

Property Symbol Calculated Value Units
Dipole Moment μ 3.65 Debye
Mean Polarizability ⟨α⟩ 1.48 x 10⁻²³ esu
First Hyperpolarizability β 10.09 x 10⁻³⁰ esu

Data sourced from a computational study on 4-Trifluoromethyl Phenyl Isothiocyanate. joasciences.com

Advanced Applications in Materials Science and Analytical Chemistry

Role as a Key Synthetic Building Block for Complex Molecules

3-[4-(Trifluoromethyl)phenyl]thiophene serves as a fundamental building block for the creation of more complex, functional macromolecules. Its structure is particularly advantageous for constructing conjugated polymers, where the thiophene (B33073) unit contributes to the delocalized π-electron system along the polymer backbone. The presence of the 4-(trifluoromethyl)phenyl group is instrumental in modifying the electronic characteristics of the resulting polymers. Researchers have utilized this building block to synthesize a range of copolymers, including those with fluorene, which have demonstrated potential for use in light-emitting devices. The strategic incorporation of this moiety allows for the systematic engineering of material properties for targeted applications.

Development of Functional Materials

The unique electronic nature of this compound has led to its use in the development of a variety of functional organic materials.

The strong electron-withdrawing capacity of the trifluoromethyl group is crucial for developing n-type organic semiconductors. This feature helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of materials, facilitating electron injection and transport, which are characteristic of n-type behavior. Copolymers that incorporate the this compound unit have been investigated for their ambipolar or n-type charge transport properties in Organic Field-Effect Transistors (OFETs). For instance, a copolymer of this thiophene derivative with benzo[1,2-b:4,5-b']dithiophene demonstrated balanced ambipolar performance with significant electron mobility.

Table 1: Semiconductor Properties of a Polymer Incorporating this compound

Polymer System HOMO Level (eV) LUMO Level (eV) Hole Mobility (cm²/Vs) Electron Mobility (cm²/Vs)

Derivatives of this compound are integral to creating optoelectronic materials with tunable light absorption and emission properties. By combining this unit with other aromatic structures in a copolymer, chemists can precisely control the material's band gap and, consequently, the color of light it absorbs and emits. For example, copolymers designed for use in Polymer Light-Emitting Diodes (PLEDs) have been synthesized to produce blue light emission. Furthermore, some derivatives exhibit aggregation-induced emission (AIE), where the material becomes highly emissive in an aggregated state, a desirable property for certain display and sensing applications.

Table 2: Optoelectronic Properties of Materials Based on this compound

Material Type Absorption Max (λ_abs) Emission Max (λ_em) Application
Copolymer with Fluorene 371 nm 422 nm Blue PLEDs
Tetraphenylethene-thiophene derivative Not specified 488 nm Aggregation-Induced Emission (AIE)

The integration of this compound into conjugated polymer chains that also contain photochromic units, such as dithienylethene, has led to the development of advanced photoresponsive materials. In these systems, the conjugated backbone containing the thiophene derivative acts as a wire, transmitting electronic changes that occur when the photochromic switch is activated by light. This activation, typically a reversible cyclization reaction triggered by UV and visible light, can modulate the polymer's properties, including its fluorescence. The fluorescence of the polymer can be effectively "switched" on and off, a property that is highly sought after for optical memory and molecular switching applications.

The primary role of the this compound unit is to impart specific, predictable electronic characteristics to a material. The electron-withdrawing nature of the trifluoromethylphenyl group systematically lowers both the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels of the host polymer. This controlled depression of energy levels is a key strategy in materials design, enabling the creation of materials with improved air stability (due to lower HOMO levels) and tailored electron-injection properties for devices like OLEDs.

Analytical Applications as a Sensing Component

While direct applications are still an emerging field of research, the principles governing the optoelectronic and photochromic behavior of this compound derivatives suggest their strong potential for use in analytical sensing. The fluorescence of polymers containing this unit can be influenced by external stimuli. For instance, the high fluorescence efficiency of certain copolymers could be quenched upon interaction with specific analytes, forming the basis of a turn-off fluorescent sensor. This is particularly relevant for detecting nitroaromatic compounds, which are known to be strong fluorescence quenchers.

Electrochemical Sensor Development

The development of sensitive and selective analytical tools is crucial for monitoring environmental pollutants and other target analytes. qau.edu.pknih.gov In this context, electrochemical sensors offer significant advantages, including high sensitivity, rapid response, cost-effectiveness, and portability, making them ideal for real-time and on-site analysis. researchgate.netrsc.org Heteroaromatic compounds containing thiophene are promising candidates for the recognition layer in these sensors due to the sulfur atom, which has a high affinity for binding with various analytes, including heavy metal ions. qau.edu.pk

Research has specifically explored the use of a polymeric film derived from the electrochemical oxidation of this compound for detecting synthetic stimulants. mdpi.com In a notable study, a graphite (B72142) electrode was modified with a film of poly(this compound), designated as ThPhCF3/G. mdpi.com This modified electrode was then used to study its interaction with and affinity for synthetic stimulants such as 2-aminoindane (2-AI) and synthetic cathinones like buphedrone (B1655700) (MABP) and naphyrone (O-2482). mdpi.com

The sensor's performance was evaluated using square wave voltammetry and electrochemical impedance spectroscopy. The results demonstrated that the modified electrode exhibited significant sensitivity towards these stimulants. The presence of the trifluoromethylphenyl group on the thiophene ring was found to be important for the recognition of the target molecules. mdpi.com The 3'-substituted thiophenes are noted for being particularly suitable for electrochemical oxidation and surface modification because of their high stability. mdpi.com

The sensitivity of the ThPhCF3/G electrode to different synthetic stimulants is summarized in the table below.

Table 1: Sensitivity of ThPhCF3/G Electrode to Synthetic Stimulants

Analyte Chemical Name Sensitivity (μA L μmol⁻¹)
2-AI 2-Aminoindane 0.583
MABP Buphedrone 1.369
O-2482 Naphyrone 1.176

Data sourced from a study on polymeric layers derived from 3-(4-Trifluoromethyl)-phenyl)-thiophene. mdpi.com

This application highlights the potential of this compound as a foundational material for creating specialized electrochemical sensors designed for the detection of specific organic molecules. The unique electronic properties conferred by the trifluoromethyl group, combined with the polymer-forming capability of the thiophene ring, enable the development of robust and sensitive detection platforms. qau.edu.pkmdpi.com

Surface Modification Techniques for Enhanced Selectivity

The performance of an electrochemical sensor is critically dependent on the properties of the electrode surface where the electrochemical processes occur. rsc.org Surface modification is a key strategy to enhance sensor characteristics such as selectivity, sensitivity, electron transfer kinetics, and stability, while also reducing surface fouling. rsc.orgsci-hub.se Common modification methods include the electrodeposition of conductive polymers, the use of self-assembled monolayers (SAMs), and the integration of nanomaterials like graphene oxide. sci-hub.semdpi.com

In the case of this compound, the primary technique for surface modification is electrochemical polymerization, also known as electrodeposition. mdpi.com This process involves applying a specific potential to an electrode submerged in a solution containing the monomer (this compound), causing it to oxidize and form a stable, conductive polymeric film directly on the electrode surface. mdpi.commdpi.com For instance, a poly(this compound) film can be deposited on a graphite electrode by applying a controlled potential, creating a chemically modified electrode (CME). rsc.orgmdpi.com

The resulting polymer film serves as a selective recognition layer. The selectivity of the sensor is significantly influenced by the chemical structure of the polymer. The presence of the 4-(Trifluoromethyl)phenyl group on the thiophene backbone creates specific interaction sites for target analytes. mdpi.com This was confirmed by Raman spectroscopy, which showed that the –PhCF3 group is crucial for the recognition of synthetic stimulants. mdpi.com The modification enhances selectivity by providing a tailored chemical environment at the electrode-solution interface that preferentially interacts with the target molecules over other interfering substances. rsc.orgsci-hub.se

Techniques used to characterize and evaluate the modified surface and its performance include:

Cyclic Voltammetry (CV): Used to study the electrochemical properties of the modified electrode and to optimize the parameters for analyte detection. rsc.org

Electrochemical Impedance Spectroscopy (EIS): Provides information about the charge transfer resistance at the electrode surface, which changes upon interaction with the analyte. mdpi.commdpi.com

Square Wave Voltammetry (SWV): A highly sensitive voltammetric technique used for quantitative analysis of the analyte. mdpi.com

Raman Spectroscopy: A spectroscopic technique used to characterize the chemical structure of the polymeric film and confirm the successful modification of the electrode surface. mdpi.com

Table 2: Overview of Electrode Surface Modification Techniques

Technique Description Advantages for Sensor Development
Electropolymerization Formation of a polymer film on the electrode via an electrochemical reaction. mdpi.com Creates a stable, adherent, and conductive film; allows for controlled film thickness and morphology. mdpi.com
Self-Assembled Monolayers (SAMs) Spontaneous formation of an ordered, single layer of molecules on a substrate. sci-hub.se Provides a well-defined and highly organized surface for biomolecule immobilization and enhanced selectivity. researchgate.net
Nanomaterial Integration Incorporation of materials like graphene oxide or carbon nanotubes into the electrode matrix. mdpi.com Increases surface area, improves electrical conductivity, and enhances the rate of electron transfer. sci-hub.semdpi.com

This table summarizes common techniques used in the development of chemically modified electrodes. sci-hub.semdpi.commdpi.comresearchgate.net

By employing these surface modification and characterization techniques, researchers can fine-tune the properties of the this compound-based polymer film to achieve enhanced selectivity and sensitivity for specific analytical applications. rsc.orgmdpi.com

Research as an Intermediate in Agrochemical Synthesis

The trifluoromethyl (-CF3) group is a critical structural motif in modern agrochemicals, including pesticides, herbicides, and fungicides. sciencedaily.comnih.gov Its incorporation into organic molecules can significantly enhance their biological activity by increasing metabolic stability, hydrophobicity, and binding affinity to target sites. sciencedaily.comresearchgate.net Similarly, the thiophene ring is a component of numerous pesticides and herbicides. qau.edu.pk

While specific, commercialized agrochemicals synthesized directly from this compound are not extensively detailed in the surveyed literature, its structure combines two moieties of high interest in agrochemical research. The compound represents a valuable potential intermediate for the synthesis of novel active ingredients. Research into related compounds underscores this potential. For instance, N-phenyl-4-(trifluoromethyl)thiazol-2-amine, which features a similar trifluoromethylphenyl group attached to a different sulfur-containing heterocycle, is recognized as an important scaffold in the fields of fungicides and insecticides. researchgate.net Furthermore, various trifluoromethylphenyl amides have been synthesized and shown to possess insecticidal and fungicidal properties. researchgate.net

The development of new agrochemicals often relies on novel building blocks that can be used to create diverse libraries of compounds for screening. The synthesis of trifluoromethyl-containing heterocycles is a major focus in the crop protection industry. nih.gov For example, trifluoromethylpyridines are key intermediates for over 20 commercialized agrochemicals. nih.gov Given the established importance of both the trifluoromethylphenyl group and the thiophene scaffold, this compound stands as a promising starting material for the development of next-generation agrochemicals. qau.edu.pkresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-aminoindane
Buphedrone
Naphyrone
N-phenyl-4-(trifluoromethyl)thiazole-2-amine
Trifluoromethylpyridine
Graphene oxide
Carbon nanotubes

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of 3-arylthiophenes, including 3-[4-(trifluoromethyl)phenyl]thiophene, traditionally relies on established cross-coupling reactions. However, future research is increasingly directed towards developing more efficient, sustainable, and versatile synthetic routes.

A primary area of focus is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyura coupling. researchgate.nettandfonline.comyoutube.com This reaction, which couples an organoboron compound with an organohalide, is a powerful tool for creating the core C-C bond between the thiophene (B33073) and phenyl rings. youtube.com Future explorations will likely concentrate on developing novel palladium catalysts that offer higher yields and can function under milder, more environmentally friendly conditions, such as in aqueous systems. researchgate.netnih.gov Microwave-assisted synthesis represents another promising avenue, offering the potential to significantly reduce reaction times and improve energy efficiency. tandfonline.com

Beyond established methods, researchers are investigating innovative approaches that offer greater atom economy and regioselectivity. This includes the development of one-pot multicomponent reactions and synthetic strategies based on the cyclization of functionalized alkynes. nih.gov Such methods could provide a more direct and efficient entry to highly substituted thiophene derivatives. nih.gov Additionally, C-H functionalization strategies are emerging as a powerful alternative, allowing for the direct arylation of the thiophene ring without the need for pre-functionalized starting materials, thereby streamlining the synthetic process.

Integration with Advanced Characterization Techniques

A comprehensive understanding of this compound and its derivatives, especially in polymeric form, necessitates the use of a sophisticated suite of characterization techniques. While foundational methods are crucial, the integration of advanced and in-situ techniques will be vital for elucidating structure-property relationships.

Electrochemical methods are particularly relevant, given the compound's use in forming electroactive polymer films. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy have been used to study the properties of these films. Future work will likely involve more advanced electrochemical analyses to probe charge transport mechanisms and interfacial phenomena in greater detail.

Spectroscopic and diffraction techniques provide critical insights into molecular and material structure. Raman spectroscopy has been used to confirm the modification of electrode surfaces with polymers derived from this compound. For a deeper understanding, researchers will increasingly turn to techniques like grazing-incidence X-ray diffraction (GIXD) to probe the molecular orientation in thin films. mdpi.com Advanced spectroscopic methods, including polarized IR spectroscopy and photoluminescence (PL) spectroscopy, can further elucidate the alignment of polymer chains and the material's optical properties. mdpi.comaip.orgaip.org

The table below summarizes key advanced characterization techniques and their potential contributions to future research on this compound and its derivatives.

TechniqueInformation ProvidedRelevance to this compound
Grazing-Incidence X-ray Diffraction (GIXD)Provides information on the crystal structure and orientation of molecules in thin films. mdpi.comElucidating the packing and alignment of polymer chains on a substrate, which impacts electronic properties.
Polarized IR and UV-Vis SpectroscopyDetermines the orientation and alignment of molecular chains within a material. mdpi.comUnderstanding the degree of anisotropy in polymer films, crucial for applications in electronics and sensors.
Time-Correlated Single Photon Counting (TCSPC)Measures the decay of fluorescence, providing insights into the photophysical properties and excited states. aip.orgCharacterizing the optical properties for potential use in light-emitting diodes (LEDs) or photovoltaic devices.
Scanning Electron Microscopy (SEM)Visualizes the surface morphology and topography of materials at the micro- and nanoscale. matec-conferences.orgAssessing the quality, uniformity, and porous structure of electropolymerized films.
X-ray Photoelectron Spectroscopy (XPS)Determines the elemental composition and chemical states of the surface of a material. aip.orgVerifying the chemical integrity of the polymer and studying interactions with substrates or analytes.

Development of Multiscale Computational Approaches

Computational modeling is an indispensable tool for predicting material properties and guiding experimental design. For a system like this compound and its polymers, a multiscale approach is necessary to bridge the gap from molecular-level quantum mechanics to macroscopic material behavior. proquest.comacs.orgutk.eduacs.org

At the most fundamental level, quantum mechanics (QM) methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, optimized geometry, and spectroscopic properties of the monomer. These calculations can predict reactivity, HOMO-LUMO energy gaps, and electrostatic potential maps, which are crucial for understanding the molecule's electronic behavior and its propensity for polymerization.

Moving up in scale, all-atomistic molecular dynamics (AA-MD) simulations can model the interactions of multiple polymer chains. proquest.com These simulations provide insights into the polymer's conformational dynamics, packing behavior, and mechanical properties, such as its glass transition temperature and elastic modulus. proquest.com

For larger systems and longer timescales, coarse-grained (CG) molecular dynamics is employed. acs.orgtandfonline.com In this approach, groups of atoms are represented as single beads, allowing for the simulation of large-scale phenomena like polymer morphology, phase separation, and the formation of thin films. acs.orgutk.edutandfonline.com The development of accurate force fields that link these different scales is a key area of ongoing research. proquest.comacs.org

Modeling ScaleApproachKey Insights
Quantum (Ångström) Density Functional Theory (DFT)Electronic structure, molecular orbital energies (HOMO/LUMO), reaction mechanisms, and spectroscopic properties of the monomer.
Atomistic (Nanometer) All-Atom Molecular Dynamics (AA-MD)Polymer chain conformation, local packing, glass transition temperature, and mechanical properties of small polymer assemblies. proquest.com
Mesoscale (Micrometer) Coarse-Grained Molecular Dynamics (CG-MD)Large-scale morphology, thin-film formation, self-assembly, and phase behavior of the bulk polymer. acs.orgtandfonline.com
Continuum (Macroscopic) Finite Element Method (FEM) / Device ModelsSimulating the performance of a final device, such as the current-voltage characteristics of a sensor or the efficiency of a solar cell.

By integrating these computational techniques, researchers can build a comprehensive model that predicts how the chemical structure of the this compound monomer influences the final performance of a device, paving the way for rational material design. proquest.com

Expanded Applications in Interdisciplinary Fields

While initial applications of polymers derived from this compound have focused on electrochemical sensors, the unique properties imparted by the thiophene and trifluoromethylphenyl groups open up a wide range of possibilities in other interdisciplinary fields.

Materials Science and Organic Electronics: Thiophene-based polymers are renowned for their semiconducting properties and are foundational materials in organic electronics. matec-conferences.orgscielo.br The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the polymer. This makes derivatives of this compound promising candidates for applications in:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Organic Photovoltaics (OPVs): As either electron-donating or electron-accepting materials in the active layer of solar cells.

Organic Light-Emitting Diodes (OLEDs): As host or charge-transport materials.

Biomedical and Pharmaceutical Fields: The thiophene nucleus is a common scaffold in many pharmacologically active molecules. nih.govnih.gov Research into other functionalized thiophenes has revealed potential applications as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net Future research could involve synthesizing derivatives of this compound and screening them for biological activity. Furthermore, conjugated polymers are being explored as materials for biosensors, drug delivery systems, and bioimaging, leveraging their unique optical and electronic properties. nih.govbeilstein-journals.org

Forensic and Environmental Science: Building on its demonstrated use in detecting synthetic stimulants, the polymer's application space could be expanded. By modifying the polymer structure or the sensing methodology, it could be adapted to detect a broader range of analytes, including environmental pollutants, toxins, or other illicit substances. The high sensitivity and selectivity offered by such polymer-modified electrodes make them attractive for developing portable and rapid analytical devices.

FieldPotential ApplicationRationale
Organic Electronics Active layers in transistors (OFETs), solar cells (OPVs), and light-emitting diodes (OLEDs).Thiophene core provides conductivity; -CF3 group allows for tuning of electronic energy levels.
Medicinal Chemistry Development of novel therapeutic agents (e.g., anticancer, antimicrobial).The thiophene scaffold is a known pharmacophore; functionalization can lead to new biological activities. nih.govnih.govresearchgate.net
Biosensing & Bioimaging Highly sensitive biosensors for detecting biomarkers; fluorescent probes for cellular imaging.The conjugated polymer backbone can exhibit fluorescence that is sensitive to its environment, allowing for "turn-on" or "turn-off" sensing mechanisms. nih.gov
Environmental Monitoring Electrochemical sensors for the detection of heavy metal ions, pesticides, or industrial pollutants.The selective binding properties of the functionalized polymer can be tailored for specific environmental contaminants.

The continued exploration of this compound and its derivatives is set to yield significant advancements across multiple scientific disciplines. Through the development of novel synthetic routes, the application of advanced characterization and computational tools, and the expansion into new application areas, this compound holds considerable promise for the creation of next-generation materials and technologies.

Q & A

Q. What are the common synthetic routes for preparing 3-[4-(Trifluoromethyl)phenyl]thiophene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. For Suzuki coupling, a thiophene boronic acid derivative reacts with 4-(trifluoromethyl)phenyl bromide using Pd(PPh₃)₄ as a catalyst in toluene at 80–100°C. Key parameters include solvent polarity (e.g., THF vs. toluene), stoichiometric ratios (1:1.2 for boronic acid:aryl halide), and inert atmosphere (N₂/Ar) to prevent catalyst oxidation . Friedel-Crafts alkylation employs AlCl₃ as a Lewis acid in dichloromethane, but competing side reactions (e.g., over-alkylation) require strict temperature control (0–5°C) . Yields range from 50–75% depending on substituent electronic effects .

Q. How can X-ray crystallography validate the structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring data resolution <1.0 Å. Key steps:
  • Grow crystals via slow evaporation in ethyl acetate/hexane (3:1).
  • Collect data at 100 K to minimize thermal motion artifacts.
  • Refine anisotropic displacement parameters for the trifluoromethyl group to resolve disorder .
    Example metrics: R-factor <0.05, data-to-parameter ratio >15 . ORTEP-3 can visualize thermal ellipsoids to confirm steric interactions between the thiophene and phenyl rings .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the trifluoromethyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). The trifluoromethyl group lowers the LUMO energy by 0.8–1.2 eV due to its electron-withdrawing effect, enhancing charge-transfer properties. Solvent effects (e.g., PCM model for acetonitrile) further polarize the molecule . Compare Mulliken charges to quantify electron density redistribution on the thiophene ring .

Q. What strategies resolve contradictions in reaction yields reported for metal-catalyzed cross-couplings of this compound?

  • Methodological Answer : Discrepancies often arise from ligand selection and catalyst loading. For example:
  • Pd(OAc)₂ with SPhos ligand gives higher yields (75%) than PPh₃ (55%) due to improved oxidative addition kinetics.
  • Microwave-assisted synthesis (100°C, 30 min) vs. conventional heating (12 h) reduces side-product formation .
    Table 1 : Yield optimization under varying conditions:
Catalyst SystemTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄801255
Pd(OAc)₂/SPhos100275
PdCl₂(dppf)120168

Q. How do steric effects influence the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) shows that the trifluoromethyl group increases binding affinity (ΔG = −9.2 kcal/mol) by occupying hydrophobic pockets. However, bulky substituents on the thiophene ring reduce activity due to steric clashes. Pharmacophore modeling (Discovery Studio) identifies H-bond acceptors (thiophene S) and aromatic features (phenyl ring) as critical .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer : Pair Powder X-ray Diffraction (PXRD) with Differential Scanning Calorimetry (DSC):
  • PXRD peaks at 2θ = 12.4°, 15.7°, and 24.3° indicate the α-polymorph.
  • DSC endotherms at 145°C (melting) and 210°C (decomposition) correlate with thermal stability . Variable-temperature NMR (VT-NMR) in DMSO-d₆ monitors conformational changes (e.g., ring flipping) between 25–100°C .

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